molecular formula C15H10BrClFNO B3517612 (2E)-3-(4-bromophenyl)-N-(4-chloro-2-fluorophenyl)prop-2-enamide

(2E)-3-(4-bromophenyl)-N-(4-chloro-2-fluorophenyl)prop-2-enamide

Cat. No.: B3517612
M. Wt: 354.60 g/mol
InChI Key: DZAKYRDLECKPLY-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(4-bromophenyl)-N-(4-chloro-2-fluorophenyl)acrylamide” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), bromine (Br), chlorine (Cl), and fluorine (F) atoms . It seems to be a derivative of acrylamide, which is a building block in organic synthesis .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are typically determined experimentally .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied for drugs or bioactive compounds. Without specific information about this compound’s biological activity, it’s hard to comment on its mechanism of action .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be investigated as a building block for more complex molecules, or its biological activity could be studied .

Properties

IUPAC Name

(E)-3-(4-bromophenyl)-N-(4-chloro-2-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClFNO/c16-11-4-1-10(2-5-11)3-8-15(20)19-14-7-6-12(17)9-13(14)18/h1-9H,(H,19,20)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAKYRDLECKPLY-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)Cl)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)Cl)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(4-bromophenyl)-N-(4-chloro-2-fluorophenyl)prop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2E)-3-(4-bromophenyl)-N-(4-chloro-2-fluorophenyl)prop-2-enamide
Reactant of Route 3
Reactant of Route 3
(2E)-3-(4-bromophenyl)-N-(4-chloro-2-fluorophenyl)prop-2-enamide
Reactant of Route 4
Reactant of Route 4
(2E)-3-(4-bromophenyl)-N-(4-chloro-2-fluorophenyl)prop-2-enamide
Reactant of Route 5
Reactant of Route 5
(2E)-3-(4-bromophenyl)-N-(4-chloro-2-fluorophenyl)prop-2-enamide
Reactant of Route 6
Reactant of Route 6
(2E)-3-(4-bromophenyl)-N-(4-chloro-2-fluorophenyl)prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.